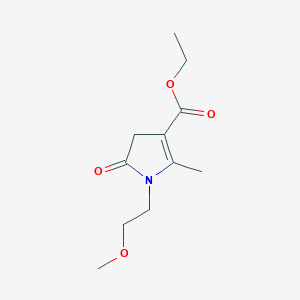
N-(2-methyl-1,2,3,4-tetrahydro-4-quinolinyl)-3-nitro-N-phenylbenzamide
Overview
Description
N-(2-methyl-1,2,3,4-tetrahydro-4-quinolinyl)-3-nitro-N-phenylbenzamide, also known as MNTB, is a synthetic compound that has been extensively studied for its potential use in scientific research. MNTB is a member of the benzamide family of compounds, which are known to have a variety of biological activities.
Mechanism of Action
The exact mechanism of action of N-(2-methyl-1,2,3,4-tetrahydro-4-quinolinyl)-3-nitro-N-phenylbenzamide is not fully understood. However, it is known to interact with several receptors in the body, including the dopamine D2 receptor and the sigma-1 receptor. This compound has also been shown to inhibit the activity of certain enzymes, including cyclooxygenase-2 (COX-2) and nitric oxide synthase (NOS).
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to have anti-inflammatory effects by inhibiting the activity of COX-2 and reducing the production of pro-inflammatory cytokines. This compound has also been shown to have anti-cancer effects by inducing apoptosis in cancer cells and inhibiting the growth of tumors. Additionally, this compound has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Advantages and Limitations for Lab Experiments
One of the main advantages of using N-(2-methyl-1,2,3,4-tetrahydro-4-quinolinyl)-3-nitro-N-phenylbenzamide in lab experiments is its high affinity for certain receptors in the body, which makes it a useful tool for studying receptor function. Additionally, this compound has been shown to have a low toxicity profile, which makes it a safer alternative to other compounds that have been used in similar studies. However, one limitation of using this compound in lab experiments is its relatively short half-life, which can make it difficult to study its long-term effects.
Future Directions
There are several future directions for the study of N-(2-methyl-1,2,3,4-tetrahydro-4-quinolinyl)-3-nitro-N-phenylbenzamide. One potential area of research is the development of this compound analogs that have improved pharmacokinetic properties and/or increased potency. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential use in drug development. Finally, this compound may have potential applications in the treatment of neurological disorders, such as Parkinson's disease and Alzheimer's disease, and further research is needed to explore these possibilities.
Scientific Research Applications
N-(2-methyl-1,2,3,4-tetrahydro-4-quinolinyl)-3-nitro-N-phenylbenzamide has been extensively studied for its potential use in scientific research. It has been shown to have a variety of biological activities, including anti-inflammatory, anti-cancer, and neuroprotective effects. This compound has also been studied for its potential use in drug development, as it has been shown to have a high affinity for certain receptors in the body.
properties
IUPAC Name |
N-(2-methyl-1,2,3,4-tetrahydroquinolin-4-yl)-3-nitro-N-phenylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N3O3/c1-16-14-22(20-12-5-6-13-21(20)24-16)25(18-9-3-2-4-10-18)23(27)17-8-7-11-19(15-17)26(28)29/h2-13,15-16,22,24H,14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZBUSWXHRCFISV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(C2=CC=CC=C2N1)N(C3=CC=CC=C3)C(=O)C4=CC(=CC=C4)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-benzyl-5-{3-ethoxy-4-[(3-methylbenzyl)oxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B3954118.png)
![2-(4-{[4-(4-methylphenyl)-1-phthalazinyl]amino}phenoxy)acetamide](/img/structure/B3954120.png)


![1-(4-chlorophenyl)-3-[(4,6-dimethyl-2-pyrimidinyl)thio]-2,5-pyrrolidinedione](/img/structure/B3954138.png)



![2-[(6-methoxy-4-methyl-2-quinazolinyl)amino]-N-(4-methylphenyl)-6-oxo-1,4,5,6-tetrahydro-4-pyrimidinecarboxamide](/img/structure/B3954157.png)
![N-{[(2-chloro-4-nitrophenyl)amino]carbonothioyl}-3,5-dimethoxybenzamide](/img/structure/B3954169.png)

![2-iodo-N-({[4-(1-pyrrolidinyl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B3954180.png)
![1-(4-ethoxyphenyl)-5-{[2-(methylthio)-5-pyrimidinyl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B3954186.png)
![N-{[(2-hydroxyphenyl)amino]carbonothioyl}-3-nitrobenzamide](/img/structure/B3954188.png)